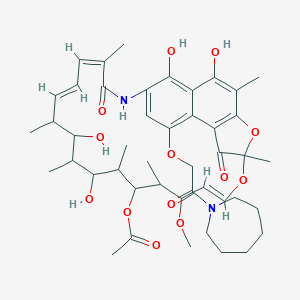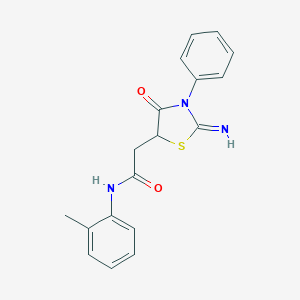
3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzooxazoles This compound is characterized by the presence of a benzooxazole ring fused with a benzyl group substituted with an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-ethoxybenzylamine with a suitable benzooxazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzooxazole oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 3-(2-Ethoxy-benzyl)-3H-benzothiazol-2-one
- 3-(2-Methoxy-benzyl)-3H-benzooxazol-2-one
- 3-(2-Ethoxy-phenyl)-3H-benzooxazol-2-one
Comparison: Compared to similar compounds, 3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of the ethoxy group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
3-[(2-ethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-2-19-14-9-5-3-7-12(14)11-17-13-8-4-6-10-15(13)20-16(17)18/h3-10H,2,11H2,1H3 |
Clé InChI |
PHMJFRCNJGLPNQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O |
SMILES canonique |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-(DIPHENYLMETHYL)ACETAMIDE](/img/structure/B228303.png)

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)



![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)
![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
